molecular formula C12H9F2NO B15129460 [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol

Cat. No.: B15129460
M. Wt: 221.20 g/mol
InChI Key: KCPIFCAYKASNBQ-UHFFFAOYSA-N
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Description

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a chemical compound with the molecular formula C12H9F2NO It is a derivative of pyridine, featuring a difluorophenyl group at the 6-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [6-(2,4-Difluorophenyl)pyridin-3-YL]carboxylic acid, while nucleophilic substitution can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .

Mechanism of Action

The mechanism of action of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the pyridine ring can facilitate interactions with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[6-(2,4-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2

InChI Key

KCPIFCAYKASNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)CO

Origin of Product

United States

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